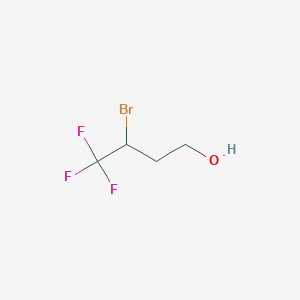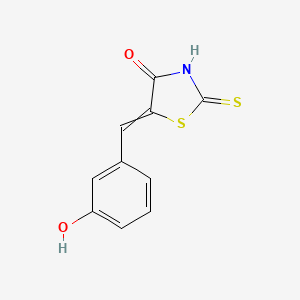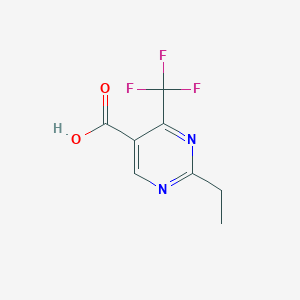
3-Bromo-4,4,4-trifluoro-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,4,4-trifluoro-butan-1-ol is an organic compound with the molecular formula C4H6BrF3O It is a halogenated alcohol, characterized by the presence of bromine and trifluoromethyl groups attached to a butanol backbone
Vorbereitungsmethoden
The synthesis of 3-Bromo-4,4,4-trifluoro-butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate . This reaction typically occurs under controlled conditions to ensure the selective bromination of the butanol derivative.
Analyse Chemischer Reaktionen
3-Bromo-4,4,4-trifluoro-butan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a suitable catalyst for reduction .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,4,4-trifluoro-butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in various chemical processes.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways involving halogenated compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,4,4-trifluoro-butan-1-ol involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4,4,4-trifluoro-butan-1-ol can be compared with other halogenated alcohols, such as:
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
3-Bromo-3-buten-1-ol: Contains a double bond, making it more reactive in certain chemical reactions.
3-Bromo-1,1,1-trifluoroacetone: A ketone derivative with different chemical properties and applications.
Eigenschaften
Molekularformel |
C4H6BrF3O |
|---|---|
Molekulargewicht |
206.99 g/mol |
IUPAC-Name |
3-bromo-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C4H6BrF3O/c5-3(1-2-9)4(6,7)8/h3,9H,1-2H2 |
InChI-Schlüssel |
GCEVPGZANGJYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)

![2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine](/img/structure/B12449219.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)

![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)
![ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate](/img/structure/B12449240.png)


![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
![N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B12449281.png)
